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Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-
Amino-5-iodonicotinic acid (CAS No: 54400-30-5), a key heterocyclic building block in

medicinal chemistry and materials science. Aimed at researchers, chemists, and drug

development professionals, this document synthesizes predictive data and analytical

methodologies to facilitate the structural elucidation and quality control of this compound. We

will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from

closely related analogues and foundational spectroscopic principles, this guide serves as an

authoritative reference for the comprehensive characterization of 2-Amino-5-iodonicotinic
acid.

Introduction and Molecular Structure
2-Amino-5-iodonicotinic acid belongs to the class of substituted pyridines, a structural motif

of immense importance in pharmaceuticals. The strategic placement of an amino group, a

carboxylic acid, and an iodine atom on the pyridine ring creates a versatile scaffold with distinct

electronic and steric properties. The amino group acts as a hydrogen bond donor and a

nucleophilic center, the carboxylic acid provides a handle for amide coupling and salt formation,

and the iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to

introduce further molecular complexity.
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Accurate and unambiguous structural confirmation is the bedrock of chemical research and

development. Spectroscopic analysis provides a non-destructive window into the molecular

architecture, allowing for the verification of identity, purity, and conformation. This guide

explains the causality behind the expected spectral features, providing a robust framework for

analysis.

Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is

used for the 2-Amino-5-iodonicotinic acid skeleton.

Caption: Molecular structure of 2-Amino-5-iodonicotinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. While a complete experimental spectrum for the title compound is not

available in the cited literature, we can construct a highly accurate, predictive analysis based

on data from its methyl ester derivative and related aminopyridines.[1][2]

¹H NMR Spectroscopy
Causality Behind Peak Positions: The pyridine ring protons are subject to the ring's inherent

electron-deficient nature, which deshields them. This effect is modulated by the substituents.

The amino group (-NH₂) at C2 is a strong electron-donating group, which shields the ortho (C3,

though substituted) and para (C4, C6) positions. Conversely, the iodine at C5 and the

carboxylic acid at C3 exert electron-withdrawing and anisotropic effects, which deshield

adjacent protons.

Experimental Protocol (Standard Methodology):

Dissolve ~5-10 mg of 2-Amino-5-iodonicotinic acid in 0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve carboxylic

acids and to clearly show exchangeable protons (NH₂ and COOH).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz (or higher) spectrometer.
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Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a

relaxation delay of 2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction. The

residual solvent peak (DMSO-d₆ at ~2.50 ppm) is used as an internal reference.

Predicted ¹H NMR Data (in DMSO-d₆):
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Position
Predicted Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment
Rationale

H6 ~8.2 - 8.4 Doublet (d) ~2.0 - 2.5 Hz

Deshielded by

the ring nitrogen

and the adjacent

iodine. Coupled

only to H4 (meta

coupling).

H4 ~7.9 - 8.1 Doublet (d) ~2.0 - 2.5 Hz

Deshielded by

the ring nitrogen

and adjacent

carboxylic acid.

Coupled only to

H6 (meta

coupling).

-NH₂ ~6.5 - 7.5
Broad Singlet (br

s)
-

Chemical shift is

concentration

and temperature

dependent.

Broadened due

to quadrupole

effects and

exchange.

-COOH ~12.0 - 13.0
Broad Singlet (br

s)
-

Highly

deshielded acidic

proton. Signal is

often very broad

and may not be

observed without

specific

parameter

adjustments.
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Note: The predicted shifts are based on analysis of similar structures. The actual spectrum

should be acquired for definitive assignment.[1][3]

¹³C NMR Spectroscopy
Causality Behind Peak Positions: Carbon chemical shifts are highly sensitive to the electronic

environment. The C2 and C3 carbons are directly attached to heteroatoms (N and O), shifting

them downfield. The C5 carbon, bonded to the heavy iodine atom, experiences a significant

upfield shift due to the "heavy atom effect."

Experimental Protocol (Standard Methodology):

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters on a 100 MHz instrument (for a 400 MHz ¹H) include a larger spectral

width (~200 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds. An

increased number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Predicted ¹³C NMR Data (in DMSO-d₆):
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Position Predicted Shift (ppm) Assignment Rationale

C=O ~168 - 172
Carboxylic acid carbonyl

carbon, typically in this region.

C2 ~158 - 162

Attached to the amino group

and adjacent to the ring

nitrogen, highly deshielded.

C6 ~150 - 154
Alpha to the ring nitrogen,

deshielded.

C4 ~142 - 146
Beta to the ring nitrogen,

deshielded.

C3 ~110 - 115
Shielded by the ortho amino

group.

C5 ~85 - 90

Directly bonded to iodine,

showing a strong upfield shift

(heavy atom effect).

Note: These predictions are derived from established substituent effects on pyridine rings and

data from related iodo- and amino-benzoic acids.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations.

Experimental Protocol (ATR-FTIR):

Place a small, solid sample of 2-Amino-5-iodonicotinic acid directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Perform a background scan of the empty crystal prior to the sample scan.

Predicted Key IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Vibration Type
Functional
Group

Intensity Rationale

3450 - 3300 N-H Stretch
Primary Amine (-

NH₂)
Medium

Two distinct

bands

(asymmetric and

symmetric

stretch) are

expected for a

primary amine.

3300 - 2500 O-H Stretch
Carboxylic Acid

(-COOH)
Broad, Strong

Very

characteristic

broad absorption

due to hydrogen

bonding, often

obscuring C-H

stretches.[6]

~1710 - 1680 C=O Stretch
Carboxylic Acid

(-COOH)
Strong

The carbonyl

stretch is one of

the most intense

and reliable

peaks in an IR

spectrum.

~1620 - 1580
C=C & C=N

Stretch
Aromatic Ring Medium-Strong

Multiple bands

corresponding to

pyridine ring

vibrations.

~1640 - 1600
N-H Bend

(Scissoring)

Primary Amine (-

NH₂)
Medium

Bending vibration

of the amino

group.

~1300 - 1200 C-O Stretch
Carboxylic Acid

(-COOH)
Medium

~600 - 500 C-I Stretch Aryl Iodide Medium-Weak Found in the

fingerprint

region,
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confirming the

presence of the

carbon-iodine

bond.

Note: The presence of extensive intermolecular hydrogen bonding (acid-acid, acid-amine,

amine-amine) will lead to significant peak broadening, especially for the O-H and N-H

stretching vibrations.[7]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

crucial information about the molecule's connectivity.

Experimental Protocol (Electrospray Ionization - ESI):

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or

acetonitrile, with a trace of formic acid (for positive ion mode) or ammonia (for negative ion

mode).

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g.,

Q-TOF or Orbitrap).

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Predicted Mass Spectrometric Data:

Molecular Formula: C₆H₅IN₂O₂

Monoisotopic Mass: 263.9447 g/mol

Positive Ion Mode ([M+H]⁺): Expected m/z = 264.9525

Negative Ion Mode ([M-H]⁻): Expected m/z = 262.9368

Key Fragmentation Pathways: The most common fragmentation pathway for nicotinic acid

derivatives is the loss of the carboxyl group, either as H₂O and CO (a loss of 46 Da) or as the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.chemicalbook.com/SpectrumEN_5345-47-1_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


radical •COOH (a loss of 45 Da).[8] The presence of the stable iodine atom means that its loss

is less likely, making fragmentation of the pyridine ring or other substituents more probable.

[M+H]⁺
m/z = 264.95

Loss of H₂O & CO
(-46 Da) m/z = 218.95

Click to download full resolution via product page

Caption: A primary expected fragmentation pathway for 2-Amino-5-iodonicotinic acid in

MS/MS.

Summary and Workflow
The comprehensive spectroscopic analysis of 2-Amino-5-iodonicotinic acid relies on the

synergistic interpretation of multiple techniques. NMR spectroscopy defines the C-H

framework, IR spectroscopy confirms the presence of key functional groups, and mass

spectrometry provides the exact mass and connectivity information.

General Analytical Workflow

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Amino-5-iodonicotinic
Acid Sample

Mass Spectrometry
(Exact Mass, Formula)

IR Spectroscopy
(Functional Groups)

NMR (¹H & ¹³C)
(Structural Framework)

Structural Elucidation
& Purity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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